Pentamethylenebis(magnesium bromide)

Catalog No.
S3329185
CAS No.
23708-48-7
M.F
C5H10Br2Mg2
M. Wt
278.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethylenebis(magnesium bromide)

CAS Number

23708-48-7

Product Name

Pentamethylenebis(magnesium bromide)

IUPAC Name

dimagnesium;pentane;dibromide

Molecular Formula

C5H10Br2Mg2

Molecular Weight

278.55 g/mol

InChI

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2

InChI Key

BHNGKNROBJWJDN-UHFFFAOYSA-L

SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]

Canonical SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]

Pentamethylenebis(magnesium bromide) is an organomagnesium compound with the molecular formula C₅H₁₀Br₂Mg₂ and a molecular weight of approximately 278.55 g/mol. This compound features a pentamethylene chain, which consists of five methylene (-CH₂-) units, flanked by two magnesium bromide groups. It is known for its role as a reagent in various

Pentamethylenebis(magnesium bromide) acts primarily as a nucleophile in organic reactions. It participates in various reactions, including:

  • Grignard Reactions: As a Grignard reagent, it can react with carbonyl compounds to form alcohols. For example, it can react with aldehydes or ketones to yield corresponding alcohols after hydrolysis.
  • Coupling Reactions: It can facilitate coupling reactions involving alkyl halides or other electrophiles, leading to the formation of larger organic molecules.
  • Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions with various electrophiles, enabling the synthesis of complex organic structures.

The reactivity of pentamethylenebis(magnesium bromide) is influenced by the presence of the pentamethylene chain, which may affect steric and electronic properties during these reactions .

Pentamethylenebis(magnesium bromide) can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of magnesium metal with 1-bromopentane in an anhydrous solvent such as THF. The reaction proceeds via a Grignard mechanism, where magnesium inserts into the carbon-bromine bond.
  • Halogen Exchange: Another approach is to react magnesium bromide with pentamethylene diiodide (or another halogenated derivative), facilitating the formation of pentamethylenebis(magnesium bromide) through halogen exchange.
  • Complexation: In some cases, complexation techniques may be employed to stabilize the compound in solution during synthesis .

Pentamethylenebis(magnesium bromide) finds applications primarily in organic synthesis:

  • Synthesis of Alcohols: It serves as a key reagent for synthesizing alcohols from carbonyl compounds through Grignard reactions.
  • Polymer Chemistry: The compound can be used in polymerization processes to create polyolefins and other polymers.
  • Coordination Chemistry: It may also be utilized in coordination chemistry for preparing organometallic complexes .

Interaction studies involving pentamethylenebis(magnesium bromide) focus on its reactivity with various electrophiles and its behavior in different solvents. These studies help elucidate its role as a nucleophile and its effectiveness in facilitating various organic transformations. Specific interactions with biological systems have not been extensively documented due to its primary application as a synthetic reagent rather than a biologically active compound .

Pentamethylenebis(magnesium bromide) shares similarities with several other organomagnesium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Magnesium BromideMgBr₂Simple inorganic salt used for various applications.
Ethylmagnesium BromideC₂H₅MgBrA widely used Grignard reagent for synthesizing alcohols.
Propylmagnesium BromideC₃H₇MgBrSimilar reactivity as an organomagnesium compound but with a propyl group.
Butylmagnesium BromideC₄H₉MgBrAnother Grignard reagent used for forming larger organic molecules.

What makes pentamethylenebis(magnesium bromide) unique is its longer carbon chain compared to other Grignard reagents, which can influence its steric effects and reactivity patterns during

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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